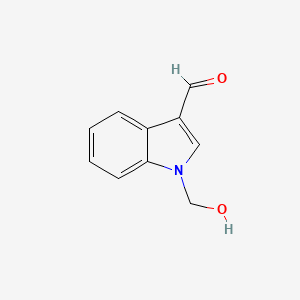

3-formyl-1H-indole-1-ylmethanol

Description

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(hydroxymethyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO2/c12-6-8-5-11(7-13)10-4-2-1-3-9(8)10/h1-6,13H,7H2 |

InChI Key |

SHIUHHYVVBINJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CO)C=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

3-Formyl-1H-indole-1-ylmethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, particularly in cancer therapy and neurological disorders. For instance, indole-based compounds have been extensively studied for their anticancer properties due to their ability to interact with tropomyosin receptor kinases (TRK), which are implicated in certain cancers driven by NTRK gene fusions .

Case Study:

A study highlighted the design and synthesis of novel indole derivatives that demonstrated significant antiproliferative effects against TRK-dependent cell lines. The compound C11, derived from similar scaffolds, exhibited dose-dependent inhibition of cell migration and induced apoptosis in cancer cells .

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for generating complex organic molecules used in drug discovery .

Synthesis Examples:

Researchers have employed this compound to synthesize N-substituted indole derivatives with antimicrobial activities. These derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's utility in developing new antimicrobial agents .

Material Science

Development of Advanced Materials:

In material science, this compound has been explored for its potential in creating advanced materials such as polymers and nanomaterials. Its incorporation can enhance properties like conductivity and stability, making it valuable for applications in electronics and nanotechnology .

Fluorescent Probes:

The compound can also be modified to create fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, aiding researchers in understanding complex biological systems .

Biological Research

Enzyme Inhibition Studies:

Research utilizing this compound has contributed to studies on enzyme inhibition and receptor binding. Such investigations are critical for elucidating biochemical pathways and developing therapeutic agents targeting specific enzymes involved in disease processes .

Table: Applications Summary

Comparison with Similar Compounds

Research Implications

This compound’s unique substitution pattern offers advantages in designing bioactive molecules, such as kinase inhibitors or antimicrobial agents, where both hydrogen-bonding and electrophilic reactivity are critical. Further studies should explore its crystallographic data, solubility profiles, and catalytic applications.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups onto aromatic systems. For this compound, this reaction involves treating 1H-indole-1-ylmethanol with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions.

Procedure :

-

Dissolve 1H-indole-1-ylmethanol (1.0 equiv) in anhydrous DMF at 0°C.

-

Add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at room temperature for 6–8 hours.

-

Quench with ice-cold water and neutralize with sodium bicarbonate.

-

Extract with ethyl acetate and purify via column chromatography.

Mechanistic Insight :

The reaction proceeds via the formation of a reactive chloroiminium intermediate, which electrophilically substitutes at the indole’s 3-position due to its inherent electron-rich nature. Subsequent hydrolysis releases the aldehyde.

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction offers an alternative route under basic conditions, utilizing chloroform and aqueous potassium hydroxide.

Procedure :

-

Suspend 1H-indole-1-ylmethanol (1.0 equiv) in a mixture of CHCl₃ and 20% KOH.

-

Heat at 60°C for 12 hours.

-

Acidify the solution with HCl to precipitate the product.

-

Recrystallize from ethanol.

Limitations :

This method often results in lower yields compared to Vilsmeier-Haack due to competing side reactions, such as over-hydroxylation.

Hydroxymethylation of 3-Formyl-1H-Indole

Reduction of 3-Formyl-1H-Indole Carboxylic Acid Esters

A two-step approach involves first synthesizing 3-formyl-1H-indole-1-carboxylate esters, followed by selective reduction of the ester to a hydroxymethyl group.

Step 1: Esterification

-

React ethyl 1H-indole-2-carboxylate with Boc anhydride (Boc₂O) in THF.

-

Catalyze with 4-dimethylaminopyridine (DMAP) at room temperature for 24 hours.

Intermediate Yield : 94%.

Step 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reduce the ester intermediate with LiAlH₄ (2.5 equiv) in THF at 0°C.

-

Quench with aqueous NaOH and purify via flash chromatography.

Final Yield : 74–78%.

Key Advantage :

This method avoids over-reduction of the formyl group by using bulky protecting groups (e.g., Boc) to shield reactive sites.

Manganese Dioxide Oxidation of Alcohol Precursors

An oxidation-reduction sequence starting from (1H-indol-2-yl)methanol provides an efficient pathway:

Procedure :

-

Synthesize (1H-indol-2-yl)methanol via LiAlH₄ reduction of ethyl 1H-indole-2-carboxylate (96% yield).

-

Oxidize the alcohol to 3-formyl-1H-indole using activated MnO₂ in dichloromethane.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Catalytic Innovations

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in formylation steps by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) improve yields in MnO₂ oxidations by minimizing undesired hydration.

Catalytic Additives

-

DMAP : Accelerates Boc protection by 30% in esterification steps.

-

Triethylamine (Et₃N) : Neutralizes HCl byproducts during Vilsmeier-Haack reactions, improving yields to 75%.

Challenges in Large-Scale Synthesis

-

Over-Oxidation : The formyl group is susceptible to further oxidation to carboxylic acids under prolonged reaction times.

-

Purification Difficulties : Silica gel chromatography is often required to separate regioisomers, increasing production costs.

-

Moisture Sensitivity : LiAlH₄ reductions necessitate rigorously anhydrous conditions to prevent decomposition .

Q & A

Basic: What are the established synthetic methodologies for 3-formyl-1H-indole-1-ylmethanol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves Vilsmeier-Haack formylation , where indole derivatives react with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the formyl group at the 3-position . Alternative routes include condensation reactions with nucleophiles (e.g., hydantoins or barbituric acid derivatives), as demonstrated in the synthesis of aplysinopsin analogues . Reaction conditions such as temperature (e.g., 0–5°C for formylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents significantly impact yield and purity. For purification, flash chromatography (e.g., cyclohexane/EtOAc gradients) is commonly employed to isolate the product, achieving yields of 70–85% .

Basic: How can researchers optimize the characterization of this compound using spectroscopic techniques?

Answer:

Key techniques include:

- ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the indole NH proton resonates at δ 10.5–11.5 ppm (exchangeable in D₂O). Aromatic protons in the indole ring typically show multiplets between δ 7.0–8.5 ppm .

- HRMS (ESI) : Accurate mass measurement (e.g., [M + Na]⁺) confirms molecular formula. For example, a compound with C₁₀H₇NO₂ would exhibit a calculated mass of 181.0528 .

- FT-IR : The formyl C=O stretch appears at ~1680–1700 cm⁻¹, and indole N-H stretches near 3400 cm⁻¹ .

Advanced: What strategies resolve discrepancies in NMR data of 3-formyl-1H-indole derivatives across deuterated solvents?

Answer:

Conflicting NMR signals may arise due to solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism . For example:

- In CDCl₃, the formyl proton may downshift due to reduced hydrogen bonding, while DMSO-d₆ can stabilize keto-enol tautomers .

- Variable-temperature NMR (e.g., 25–90°C) can identify dynamic equilibria.

- COSY and NOESY experiments clarify coupling patterns and spatial proximity of protons .

- Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in indole derivatives with similar substituents .

Advanced: What mechanistic considerations govern formylation at the 3-position of indole derivatives?

Answer:

The electrophilic aromatic substitution (EAS) mechanism dominates:

- Vilsmeier-Haack : POCl₃ activates DMF to generate the electrophilic chloroiminium ion, which reacts with the indole’s electron-rich 3-position .

- Steric and electronic effects : Electron-donating substituents (e.g., methoxy groups) enhance reactivity at the 3-position, while bulky groups (e.g., triisopropylsilyl) may divert reactivity to other positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving reaction efficiency .

Advanced: How can the stability of this compound be assessed under varying pH and temperature?

Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC or LC-MS. Formyl groups are prone to hydrolysis under alkaline conditions, yielding carboxylic acids .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Store samples at –20°C in inert atmospheres to prevent oxidation .

- Light sensitivity : UV/Vis spectroscopy (e.g., λmax ~300–350 nm for indoles) tracks photodegradation. Use amber vials for storage .

Advanced: How do competing substituents influence regioselectivity in further functionalization of this compound?

Answer:

- Electrophilic attacks : The formyl group directs incoming electrophiles to the 2- or 4-position of the indole ring due to its electron-withdrawing nature.

- Nucleophilic additions : The aldehyde group undergoes condensation with amines or hydrazines, forming Schiff bases or hydrazones. Steric hindrance from the indole’s 1-methanol group may limit reactivity .

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require protection of the formyl group (e.g., as an acetal) to prevent side reactions .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Flash chromatography : Use gradients of non-polar (hexane) and polar (EtOAc) solvents to separate the product from byproducts .

- Recrystallization : Ethanol/water mixtures are ideal for compounds with moderate solubility .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for sensitive derivatives .

Advanced: What computational methods support the design of this compound derivatives with enhanced bioactivity?

Answer:

- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic sites) and optimize transition states .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases or receptors) to prioritize synthesis .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.